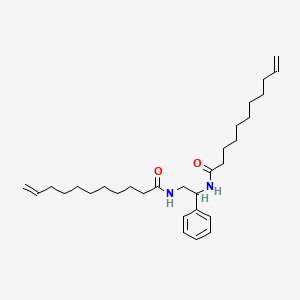
N,N'-(1-Phenylethane-1,2-diyl)di(undec-10-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1-Phenylethane-1,2-diyl)di(undec-10-enamide) is a complex organic compound characterized by its unique structure, which includes a phenylethane backbone and two undec-10-enamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1-Phenylethane-1,2-diyl)di(undec-10-enamide) typically involves the reaction of 1-phenylethane-1,2-diamine with undec-10-enoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1-Phenylethane-1,2-diyl)di(undec-10-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds in the undec-10-enamide groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can lead to saturated amide products .
Scientific Research Applications
N,N’-(1-Phenylethane-1,2-diyl)di(undec-10-enamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-(1-Phenylethane-1,2-diyl)di(undec-10-enamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylethane backbone allows for hydrophobic interactions, while the amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-(1-Phenylethane-1,2-diyl)di(benzamide): Similar structure but with benzamide groups instead of undec-10-enamide.
N,N’-(1-Phenylethane-1,2-diyl)di(oct-8-enamide): Similar structure but with oct-8-enamide groups.
Uniqueness
N,N’-(1-Phenylethane-1,2-diyl)di(undec-10-enamide) is unique due to the length of its aliphatic chains and the presence of double bonds, which confer specific physical and chemical properties. These properties make it particularly useful in the synthesis of polymers with tailored characteristics .
Properties
CAS No. |
61796-78-9 |
|---|---|
Molecular Formula |
C30H48N2O2 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
N-[2-phenyl-2-(undec-10-enoylamino)ethyl]undec-10-enamide |
InChI |
InChI=1S/C30H48N2O2/c1-3-5-7-9-11-13-15-20-24-29(33)31-26-28(27-22-18-17-19-23-27)32-30(34)25-21-16-14-12-10-8-6-4-2/h3-4,17-19,22-23,28H,1-2,5-16,20-21,24-26H2,(H,31,33)(H,32,34) |
InChI Key |
BNENZCVXRAUTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCC(C1=CC=CC=C1)NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















